molecular formula C9H10N2OS B052116 2-Benzothiazolemethanamine,N-hydroxy-alpha-methyl-(9CI) CAS No. 122433-28-7

2-Benzothiazolemethanamine,N-hydroxy-alpha-methyl-(9CI)

Cat. No. B052116
M. Wt: 194.26 g/mol
InChI Key: SDOMGOJBJGZQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazole ring, which has been found to possess various biological activities.

Scientific Research Applications

2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI) has been extensively studied for its potential applications in various fields. It has been found to possess anticancer, antiviral, antibacterial, and antifungal activities. Studies have also shown that it has neuroprotective and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI) is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and DNA repair.

Biochemical And Physiological Effects

2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI) has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit viral replication and bacterial growth. Studies have also suggested that it has neuroprotective effects and can reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI) in lab experiments is its broad-spectrum activity against various biological targets. It can be used to study the mechanisms of various diseases and to develop new drugs. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI). One of the areas of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antiviral and antibacterial agent. Studies are needed to determine its potential as a therapeutic agent against various viral and bacterial infections. Additionally, its potential use in the treatment of neurodegenerative diseases and inflammation warrants further investigation.
Conclusion:
In conclusion, 2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI) is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 2-Benzothiazolemethanamine, N-hydroxy-alpha-methyl-(9CI) involves the reaction of 2-aminobenzothiazole with formaldehyde and N-methylhydroxylamine. The reaction takes place in the presence of a suitable catalyst and under specific reaction conditions. The product obtained is then purified using various techniques, such as recrystallization or chromatography.

properties

CAS RN

122433-28-7

Product Name

2-Benzothiazolemethanamine,N-hydroxy-alpha-methyl-(9CI)

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]hydroxylamine

InChI

InChI=1S/C9H10N2OS/c1-6(11-12)9-10-7-4-2-3-5-8(7)13-9/h2-6,11-12H,1H3

InChI Key

SDOMGOJBJGZQMY-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2S1)NO

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)NO

synonyms

2-Benzothiazolemethanamine,N-hydroxy-alpha-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.